REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:8][CH2:7][CH2:6][CH2:5][N:4]([C:9](OC(C)(C)C)=O)[CH2:3]1.FC(F)(F)C(O)=O.BrC1[S:25][C:26]([Br:29])=[CH:27][N:28]=1.CCN(C(C)C)C(C)C>C(Cl)Cl.CS(C)=O.[Cl-].[Na+].O>[Br:29][C:26]1[S:25][C:9]([N:4]2[CH2:5][CH2:6][CH2:7][NH:8][C:2](=[O:1])[CH2:3]2)=[N:28][CH:27]=1 |f:6.7.8|
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Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
O=C1CN(CCCN1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
279 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
349 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
solid
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
155 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
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BrC=1SC(=CN1)Br
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Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
brine
|
Quantity
|
0.75 L
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
|
UNSPECIFIED
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Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
the solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
throughout the addition
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene/methanol (1:1)
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Type
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STIRRING
|
Details
|
The oil was then stirred in isopropyl acetate (300 mL)
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Type
|
CUSTOM
|
Details
|
A white solid was isolated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
STIRRING
|
Details
|
The solution was vigourously stirred for 15-20 hours at 100° C
|
Duration
|
17.5 (± 2.5) h
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
EXTRACTION
|
Details
|
The solution that remained was extracted with DCM (3×500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The resulting oil was diluted with 400 mL of brine
|
Type
|
EXTRACTION
|
Details
|
extracted again with 2×250 mL DCM
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)N1CC(NCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |